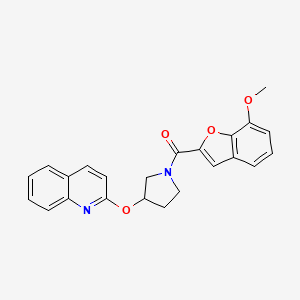
(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
描述
属性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-19-8-4-6-16-13-20(29-22(16)19)23(26)25-12-11-17(14-25)28-21-10-9-15-5-2-3-7-18(15)24-21/h2-10,13,17H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXBYZOYFYHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.
Chemical Structure
The compound consists of two key moieties: a methoxybenzofuran unit and a quinolin-2-yloxy pyrrolidine structure. The presence of these functional groups is believed to influence its biological properties significantly.
1. Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound were tested against various microorganisms, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
2. Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research has shown that benzofuran derivatives can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition may lead to decreased production of pro-inflammatory cytokines.
3. Anticancer Activity
Studies have explored the anticancer potential of similar compounds, particularly focusing on their ability to modulate immune responses and induce apoptosis in cancer cells. The quinoline moiety is known for its ability to interact with various biological targets involved in cancer progression.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor Modulation : It could act on various receptors involved in inflammatory responses and cancer signaling pathways.
Case Studies
A notable case study demonstrated the efficacy of a similar benzofuran derivative in reducing tumor growth in an animal model. The study reported a significant decrease in tumor volume after treatment with the compound, indicating its potential as an anticancer agent.
相似化合物的比较
Comparison with Similar Compounds
The compound’s structural uniqueness arises from its combination of benzofuran, quinoline, and pyrrolidine moieties. Below is a comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
This complexity may enhance target selectivity but could reduce solubility.
The quinoline moiety may confer π-π stacking interactions akin to kinase inhibitors.
Synthesis: While 7a and 7b were synthesized via Gewald-like reactions using malononitrile or ethyl cyanoacetate with sulfur , the target compound would require sequential coupling of benzofuran and quinoline precursors, followed by pyrrolidine functionalization. Triethylamine, as used in , might facilitate condensation steps.
Crystallography : Structural elucidation of the target compound would likely rely on SHELX software for refinement, given its prominence in small-molecule crystallography .
Research Findings and Hypotheses
- Bioactivity: Quinoline derivatives are known for antimalarial and anticancer activity. The target compound’s quinolin-2-yloxy group may enhance binding to topoisomerase or helicase enzymes, while the benzofuran could mimic tyrosine kinase inhibitor scaffolds.
- Solubility Challenges: The hydrophobic benzofuran and quinoline moieties may necessitate formulation adjustments (e.g., salt formation or prodrug strategies) to improve aqueous solubility, unlike 7a and 7b, which have polar groups aiding solubility .
- Stability: The methanone bridge is generally stable under physiological conditions, but the ester group in 7b might hydrolyze in vivo, limiting its utility compared to the target compound’s more robust structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


